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Compound Name:
1-(5-Bromo-4-chloro-3-hydroxy-

1H-indol-1-yl)ethanone

Cat. No.: B051616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural

products and synthetic molecules of significant therapeutic value.[1] Its unique structural and

electronic properties make it a versatile pharmacophore, enabling interactions with a wide

range of biological targets. Consequently, substituted indoles have become a cornerstone in

modern medicinal chemistry, leading to the development of numerous FDA-approved drugs

and promising clinical candidates across various therapeutic areas, including oncology,

inflammation, infectious diseases, and neurology.[2][3][4]

This document provides detailed application notes and experimental protocols for researchers

engaged in the discovery and development of novel drug candidates based on the substituted

indole scaffold.

Substituted Indoles as Anticancer Agents
Substituted indoles have demonstrated remarkable success in oncology, targeting various

hallmarks of cancer.[5] Several indole-based drugs, such as Sunitinib (a multi-targeted receptor

tyrosine kinase inhibitor) and Panobinostat (a histone deacetylase inhibitor), are clinically

approved for the treatment of various cancers.[3][6] The anticancer activity of indole derivatives
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is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key

signaling pathways.[2][7]

Quantitative Data: Anticancer Activity of Substituted
Indoles
The following table summarizes the in vitro anticancer activity of selected substituted indole

derivatives against various cancer cell lines.
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Compound
ID

Substitutio
n Pattern

Cancer Cell
Line

Assay Type IC50 (µM) Reference

5f

4-chloro-N'-

((1-(2-

morpholinoet

hyl)-1H-indol-

3-

yl)methylene)

benzenesulfo

nohydrazide

MCF-7

(Breast)
MTT Assay 13.2 [8]

5f

4-chloro-N'-

((1-(2-

morpholinoet

hyl)-1H-indol-

3-

yl)methylene)

benzenesulfo

nohydrazide

MDA-MB-468

(Breast)
MTT Assay 8.2 [8]

10e

3-methyl-2-

phenyl-1-

(chlorobenzo

yl)-indole

derivative

COX-2
In vitro COX

inhibition
1.65 [9]

4b

2-(4-

(methylsulfon

yl)phenyl)-1-

(4-

methylbenzyl)

-indole

COX-2
In vitro COX

inhibition
0.11 [10]
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4d

2-(4-

(methylsulfon

yl)phenyl)-1-

(4-

chlorobenzyl)

-indole

COX-2
In vitro COX

inhibition
0.17 [10]

4f

2-(4-

(methylsulfon

yl)phenyl)-1-

(4-

fluorobenzyl)-

indole

COX-2
In vitro COX

inhibition
0.15 [10]

3a

Indole-based

tyrphostin

derivative

HCT-116

(Colon)
MTT Assay <1 [11]

8k

Sclareolide-

indole

conjugate

K562

(Leukemia)

Cell Growth

Inhibition
5.2 [12]

8k

Sclareolide-

indole

conjugate

MV4-11

(Leukemia)

Cell Growth

Inhibition
0.8 [12]

Va

Indole-2-

carboxamide

derivative

EGFR

Kinase

Inhibition

Assay

0.071 [13]

Experimental Protocols: Anticancer Activity Evaluation
A systematic evaluation of the anticancer potential of novel indole derivatives involves a series

of in vitro and in vivo assays.

Protocol 1: General Synthesis of Indole-Based Arylsulfonylhydrazides[8][14]

This protocol describes a general method for the synthesis of indole-based

arylsulfonylhydrazides, a class of compounds that has shown promising anticancer activity.
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Materials:

Substituted benzenesulfonyl chloride

Hydrazine monohydrate

Tetrahydrofuran (THF)

Indole-3-carboxaldehyde

N-(2-chloroethyl) morpholine hydrochloride

Potassium carbonate

Acetonitrile

Ethanol

Glacial acetic acid

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

Synthesis of Arylsulfonylhydrazides: a. Dissolve the substituted benzenesulfonyl chloride (26

mmol) in THF (20 mL). b. Cool the solution to 0-5 °C and add hydrazine monohydrate (66

mmol) dropwise with stirring. c. Continue stirring at 0-5 °C for 1-2 hours. d. Monitor the

reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, remove the

solvent under reduced pressure to obtain the arylsulfonylhydrazide.

Synthesis of N-Substituted Indole-3-carboxaldehyde: a. To a stirred solution of indole-3-

carboxaldehyde (1.72 mmol) in dry acetonitrile, add potassium carbonate (8.60 mmol). b.

After 15-20 minutes, add N-(2-chloroethyl) morpholine hydrochloride (3.44 mmol) dropwise.

c. Heat the reaction mixture to reflux for 28 hours, monitoring by TLC. d. After completion,

cool the mixture, filter, and concentrate the filtrate to obtain the N-substituted indole-3-

carboxaldehyde.
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Synthesis of Final Indole-Based Arylsulfonylhydrazides: a. Take the N-substituted indole-3-

carboxaldehyde (3 mmol) and the appropriate arylsulfonylhydrazide (1 mmol) in ethanol. b.

Add a catalytic amount of glacial acetic acid and reflux at 80 °C for 4-7 hours, monitoring by

TLC. c. Cool the reaction mixture to room temperature and perform a liquid-liquid extraction

with ethyl acetate and water. d. Dry the organic layer with anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield the final product. e. Purify the crude

product by column chromatography.

Protocol 2: In Vitro Cytotoxicity MTT Assay[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

Complete culture medium (e.g., DMEM with 10% FBS)

96-well microtiter plates

Substituted indole compound (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or acidic isopropanol)

Microplate reader

Procedure:

Cell Seeding: a. Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well

in 100 µL of complete culture medium. b. Incubate the plates for 24 hours at 37°C in a

humidified atmosphere with 5% CO2.

Compound Treatment: a. Prepare serial dilutions of the indole compound in culture medium.

b. Remove the old medium from the wells and add 100 µL of medium containing various
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concentrations of the compound. c. Include a vehicle control (DMSO) and a blank control

(medium only). d. Incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to

each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

Formazan Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution to

each well and mix thoroughly to dissolve the formazan crystals. b. Read the absorbance at

570 nm using a microplate reader.

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b.

Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth)

by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows
Substituted indoles often exert their anticancer effects by modulating critical signaling pathways

involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently

targeted cascade in cancer.
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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted indoles.
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Caption: Experimental workflow for evaluating the anticancer activity of indole derivatives.

Substituted Indoles as Anti-Inflammatory Agents
The indole nucleus is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs),

with Indomethacin being a prominent example.[4][9] These compounds primarily exert their

effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-

inflammatory prostaglandins.[9][10] Research is ongoing to develop selective COX-2 inhibitors

based on the indole scaffold to minimize the gastrointestinal side effects associated with non-

selective COX inhibitors.[10]
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Quantitative Data: Anti-Inflammatory Activity of
Substituted Indoles
The following table presents the in vitro inhibitory activity of selected indole derivatives against

COX-1 and COX-2 enzymes.
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Compound
ID

Substitutio
n Pattern

Target IC50 (µM)
Selectivity
Index (COX-
1/COX-2)

Reference

Indomethacin

1-(4-

chlorobenzoyl

)-5-methoxy-

2-methyl-1H-

indole-3-

acetic acid

COX-1 0.9 0.079 [10]

Indomethacin

1-(4-

chlorobenzoyl

)-5-methoxy-

2-methyl-1H-

indole-3-

acetic acid

COX-2 11.36 0.079 [10]

10e

3-methyl-2-

phenyl-1-

(chlorobenzo

yl)-indole

derivative

COX-1 42.32 25.65 [9]

10e

3-methyl-2-

phenyl-1-

(chlorobenzo

yl)-indole

derivative

COX-2 1.65 25.65 [9]

4b

2-(4-

(methylsulfon

yl)phenyl)-1-

(4-

methylbenzyl)

-indole

COX-1 11.84 107.63 [10]

4b 2-(4-

(methylsulfon

yl)phenyl)-1-

COX-2 0.11 107.63 [10]
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(4-

methylbenzyl)

-indole

4d

2-(4-

(methylsulfon

yl)phenyl)-1-

(4-

chlorobenzyl)

-indole

COX-1 10.98 64.58 [10]

4d

2-(4-

(methylsulfon

yl)phenyl)-1-

(4-

chlorobenzyl)

-indole

COX-2 0.17 64.58 [10]

5j

Indole-

piperazine

pyrimidine

derivative

COX-2 0.092 - [8]

5j

Indole-

piperazine

pyrimidine

derivative

5-LOX 0.041 - [8]

Experimental Protocols: Anti-Inflammatory Activity
Evaluation
Protocol 3: Synthesis of Indomethacin Analogs[9][15][16][17]

This protocol outlines a general procedure for the synthesis of indomethacin analogs by

modifying the indole core.

Materials:

Appropriately substituted phenylhydrazine hydrochloride
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Propiophenone

Appropriate benzyl or benzoyl chloride

Reagents for Fischer indole synthesis

Solvents (e.g., ethanol, DMF)

Bases (e.g., sodium acetate, triethylamine)

Procedure:

Fischer Indole Synthesis: a. React the substituted phenylhydrazine hydrochloride with

propiophenone in a suitable solvent (e.g., ethanol) with a catalyst (e.g., acetic acid) under

reflux to form the corresponding phenylhydrazone. b. Cyclize the phenylhydrazone using a

suitable acid catalyst (e.g., polyphosphoric acid) to form the 3-methyl-2-phenyl-indole core.

N-Alkylation/Acylation: a. Dissolve the synthesized indole in a suitable solvent (e.g., DMF). b.

Add a base (e.g., sodium hydride or triethylamine) to deprotonate the indole nitrogen. c. Add

the desired benzyl or benzoyl chloride and stir the reaction mixture at room temperature until

completion (monitored by TLC).

Work-up and Purification: a. Quench the reaction with water and extract the product with a

suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude

product by column chromatography to obtain the final indomethacin analog.

Protocol 4: In Vitro COX Inhibition Assay (Fluorometric)[4][18]

This assay measures the ability of a compound to inhibit the peroxidase activity of COX

enzymes.

Materials:

COX-1 and COX-2 enzymes (human recombinant)

COX Assay Buffer
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COX Probe (e.g., Amplex™ Red)

Arachidonic acid (substrate)

Test indole compound

Reference inhibitor (e.g., Indomethacin, Celecoxib)

96-well black microplates

Fluorescence microplate reader

Procedure:

Reagent Preparation: a. Prepare serial dilutions of the test indole compound and the

reference inhibitor in COX Assay Buffer. b. Prepare a working solution of the COX enzyme in

COX Assay Buffer. c. Prepare a working solution of the COX Probe and arachidonic acid.

Assay Reaction: a. To the wells of a 96-well plate, add the COX Assay Buffer, the test

compound or reference inhibitor, and the COX enzyme solution. b. Include positive controls

(enzyme, no inhibitor) and negative controls (no enzyme). c. Initiate the reaction by adding

the arachidonic acid solution.

Fluorescence Measurement: a. Immediately measure the fluorescence intensity (e.g., λex =

535 nm, λem = 590 nm) kinetically over a period of 5-10 minutes.

Data Analysis: a. Determine the rate of reaction from the linear portion of the fluorescence

versus time plot. b. Calculate the percentage of inhibition for each concentration of the test

compound. c. Determine the IC50 value by plotting the percentage of inhibition against the

compound concentration.

Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of indole derivatives are primarily mediated by the inhibition of the

cyclooxygenase pathway, which leads to a reduction in the production of inflammatory

prostaglandins.
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Caption: Cyclooxygenase pathway and inhibition by substituted indoles.

Substituted Indoles as Antiviral Agents
The indole scaffold is present in several antiviral drugs and has shown activity against a range

of viruses, including HIV, HCV, and influenza.[16][19][20][21][22] These compounds can

interfere with various stages of the viral life cycle, such as entry, replication, and assembly.

Quantitative Data: Antiviral Activity of Substituted
Indoles
The following table summarizes the antiviral activity of selected indole derivatives.
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Compound
ID

Substitutio
n Pattern

Virus Assay Type EC50 (µM) Reference

Compound I
Indole

derivative
HIV-1 - 1.4 [21][23]

Compound II

5,6-

dihydroxyindo

le

carboxamide

HIV-1

Integrase

In vitro

inhibition
1.4 [21][23]

Delavirdine

Bis(heteroaryl

)piperazine

derivative

HIV-1 RT
In vitro

inhibition
0.26 [21][23]

Compound IV
Indole

derivative
HCV

Replicon

Assay
1.16 [21][23]

Compound V
Indole

derivative
HCV

Replicon

Assay
0.6 [21][23]

(R)-10m

N-protected

indole

scaffold

HCV
Cell-based

assay
0.72 [24]

6j
6-6' linked

bisindole
HIV-1

Cell-cell

fusion
0.2 [6]

39

2-phenyl-

4,5,6,7-

Tetrahydro-

1H-indole

HCV (gt 2a)
Replicon

Assay
2.6 [25]

Experimental Protocols: Antiviral Activity Evaluation
Protocol 5: HIV-1 Reverse Transcriptase (RT) Inhibition Assay[11][19]

This protocol describes a colorimetric assay to screen for inhibitors of HIV-1 reverse

transcriptase.

Materials:
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HIV-1 Reverse Transcriptase Assay Kit (containing reaction buffer, dNTPs, template/primer,

and detection reagents)

Recombinant HIV-1 RT

Test indole compound

Reference inhibitor (e.g., Nevirapine)

96-well microplates

Microplate reader

Procedure:

Reaction Setup: a. Prepare serial dilutions of the test indole compound and the reference

inhibitor. b. In a 96-well plate, add the reaction buffer, template/primer, dNTPs, and the test

compound or reference inhibitor. c. Add the HIV-1 RT enzyme to initiate the reaction. Include

controls without enzyme and without inhibitor.

Incubation: a. Incubate the plate at 37°C for 1 hour.

Detection: a. Stop the reaction and perform the detection step according to the kit

manufacturer's instructions (this typically involves the colorimetric detection of the newly

synthesized DNA).

Data Analysis: a. Read the absorbance at the appropriate wavelength. b. Calculate the

percentage of RT inhibition for each compound concentration. c. Determine the IC50 value

from the dose-response curve.

Protocol 6: HCV Replicon Assay[26][27]

This cell-based assay is used to identify compounds that inhibit HCV RNA replication.

Materials:

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) expressing a reporter gene (e.g.,

luciferase).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 28 Tech Support

https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2020.00325/full
https://pubmed.ncbi.nlm.nih.gov/16705480/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complete culture medium.

96-well plates.

Test indole compound.

Reference inhibitor (e.g., Sofosbuvir).

Luciferase assay reagent.

Luminometer.

Procedure:

Cell Seeding: a. Seed the HCV replicon-containing Huh-7 cells into 96-well plates. b.

Incubate for 24 hours.

Compound Treatment: a. Treat the cells with serial dilutions of the test indole compound for

72 hours.

Luciferase Assay: a. Lyse the cells and measure the luciferase activity using a luminometer

according to the manufacturer's protocol.

Data Analysis: a. Calculate the percentage of inhibition of HCV replication. b. Determine the

EC50 value (the concentration that inhibits 50% of replication). c. Simultaneously, assess the

cytotoxicity of the compound on the same cells (e.g., using an MTT assay) to determine the

selectivity index (CC50/EC50).
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Caption: Simplified HIV life cycle and targets for indole-based inhibitors.
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Indole alkaloids and synthetic indole derivatives have shown significant potential in the

treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][28]

Their neuroprotective effects are often linked to their antioxidant properties, ability to inhibit key

enzymes like cholinesterases and monoamine oxidases, and their capacity to interfere with the

aggregation of amyloid-beta peptides.[2][29]

Quantitative Data: Neuroprotective Activity of
Substituted Indoles
The following table highlights the in vitro activity of selected indole derivatives relevant to

neuroprotection.
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Compound ID
Substitution
Pattern

Target/Assay IC50/Activity Reference

10
Tryptophan-

based analog
BChE 56.9 nM [1]

14b Indole analog MAO-B 8.65 µM [1]

12b

Indole-based

hydrazide-

hydrazone

AChE 11.33 µM [1]

6
Indole-diethyl-

urea derivative
hMAO-A 4.31 µM [2]

6
Indole-diethyl-

urea derivative
hMAO-B 2.62 µM [2]

6
Indole-diethyl-

urea derivative
eeAChE 3.70 µM [2]

6
Indole-diethyl-

urea derivative
eqBuChE 2.82 µM [2]

5b

p-chlorophenyl

chalcone

derivative

Aβ1-42

aggregation
2.50 µM [29]

Nauclediol
Monoterpenoid

indole alkaloid
BChE 8.756 µM [4]

Experimental Protocols: Neuroprotective Activity
Evaluation
Protocol 7: Synthesis of Multifunctional Indole Derivatives for Alzheimer's Disease[2]

This protocol describes the synthesis of indole derivatives designed to target multiple aspects

of Alzheimer's disease pathology.

Materials:
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Amino- or hydroxyl-indole

Carbamoyl chloride

Acetonitrile

Potassium carbonate

Propargyl bromide

Sodium hydride

N,N-Dimethylformamide (DMF)

Procedure:

Carbamate/Urea Formation: a. Conjugate the amino- or hydroxyl-indole (1 mmol) with

carbamoyl chloride (1 mmol) in acetonitrile (10 mL) in the presence of potassium carbonate

(1.2 mmol). b. Stir the mixture at room temperature for 2 hours. c. Filter to remove potassium

carbonate and remove the solvent in vacuo. d. Purify the product by extraction and/or

chromatography.

N-Propargylation: a. Dissolve the product from the previous step in DMF. b. Add sodium

hydride to deprotonate the indole nitrogen. c. Add propargyl bromide and stir at room

temperature until the reaction is complete (monitored by TLC). d. Quench the reaction with

water and extract the product. e. Purify the final compound by column chromatography.

Protocol 8: Neuroprotection Assay in SH-SY5Y Cells[9][15][30][31]

This protocol assesses the ability of indole compounds to protect neuronal cells from oxidative

stress-induced cell death.

Materials:

SH-SY5Y human neuroblastoma cells

Complete culture medium
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96-well plates

Test indole compound

Oxidative stress-inducing agent (e.g., H2O2 or Aβ peptide)

MTT solution

Solubilization solution

Procedure:

Cell Culture and Treatment: a. Seed SH-SY5Y cells in 96-well plates and allow them to

adhere for 24 hours. b. Pre-treat the cells with various concentrations of the test indole

compound for a specified time (e.g., 1-2 hours). c. Induce oxidative stress by adding H2O2

(e.g., 500 µM) or aggregated Aβ peptide (e.g., 40 µM) to the wells. d. Co-incubate for 24

hours.

Cell Viability Assessment: a. Perform an MTT assay as described in Protocol 2 to determine

cell viability.

Data Analysis: a. Calculate the percentage of neuroprotection conferred by the indole

compound compared to cells treated with the oxidative stressor alone.

Protocol 9: Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T)[32][33][34][35]

This assay measures the ability of a compound to inhibit the formation of Aβ fibrils.

Materials:

Aβ peptide (e.g., Aβ1-42)

Aggregation buffer (e.g., PBS)

Test indole compound

Thioflavin T (ThT) solution
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96-well black plates with a clear bottom

Fluorescence plate reader

Procedure:

Aβ Preparation and Aggregation: a. Prepare a stock solution of Aβ peptide. b. In a 96-well

plate, mix the Aβ peptide with the aggregation buffer and different concentrations of the test

indole compound. c. Incubate the plate at 37°C with gentle agitation to promote fibril

formation.

ThT Staining and Fluorescence Measurement: a. At various time points, add ThT solution to

the wells. b. Measure the fluorescence intensity (e.g., λex ≈ 440 nm, λem ≈ 480 nm). An

increase in fluorescence indicates Aβ fibril formation.

Data Analysis: a. Plot the fluorescence intensity over time for each compound concentration.

b. Determine the percentage of inhibition of Aβ aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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